BenchChemオンラインストアへようこそ!

Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate

Protecting group orthogonality Solid-phase synthesis compatibility Multi-step pharmaceutical intermediate synthesis

Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate (CAS 2058116-64-4) is a Boc-protected aminotetralin intermediate belonging to the carbamate class, with molecular formula C₁₅H₂₁NO₃ and molecular weight 263.33 g/mol. The compound features a tetrahydronaphthalene scaffold bearing a phenolic hydroxyl at the 7-position and a tert-butoxycarbonyl (Boc)-protected aromatic amine at the 2-position, yielding computed properties of XLogP3 2.5, two hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B13046464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(CCC(C2)O)C=C1
InChIInChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h4,6,8,13,17H,5,7,9H2,1-3H3,(H,16,18)
InChIKeyYQMGZHRJZMHIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (7-Hydroxy-5,6,7,8-Tetrahydronaphthalen-2-YL)Carbamate: Core Identity, Physicochemical Profile, and Procurement-Relevant Context


Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate (CAS 2058116-64-4) is a Boc-protected aminotetralin intermediate belonging to the carbamate class, with molecular formula C₁₅H₂₁NO₃ and molecular weight 263.33 g/mol [1]. The compound features a tetrahydronaphthalene scaffold bearing a phenolic hydroxyl at the 7-position and a tert-butoxycarbonyl (Boc)-protected aromatic amine at the 2-position, yielding computed properties of XLogP3 2.5, two hydrogen bond donors, and three hydrogen bond acceptors [1]. It is supplied commercially at 95–98% purity with recommended long-term storage in a cool, dry environment . The (S)-enantiomer (CAS 145822-55-5) serves as a documented key intermediate in the synthesis of the clinically studied β₂-adrenergic agonist Bedoradrine and the β₃-adrenergic agonist Amibegron (SR-58611) [2].

Why Generic Replacement of Tert-Butyl (7-Hydroxy-5,6,7,8-Tetrahydronaphthalen-2-YL)Carbamate with Free Amine or Alternative N-Protected Analogs Is Scientifically Invalid


Substituting the Boc-protected compound with the free amine (7-amino-5,6,7,8-tetrahydronaphthalen-2-ol, CAS 41363-00-2) or alternative N-protected analogs (e.g., Cbz, Fmoc, acetyl) is not interchangeable because each variant dictates fundamentally different orthogonality in multi-step synthetic sequences. The free amine cannot undergo chemoselective O-alkylation at the phenolic 7-OH without competing N-alkylation, necessitating N-protection prior to phenolic ether formation—this is the precise logic exploited in the patented synthesis of phenylethanolaminotetralins (SR-58611, Bedoradrine) where N-Boc protection precedes O-alkylation with ethyl bromoacetate [1][2]. Furthermore, the Boc group is cleaved under mild acidic conditions (TFA or HCl), whereas the Cbz group requires catalytic hydrogenation (H₂, Pd/C) which is incompatible with substrates bearing reducible functionalities [3][4]. The 7-hydroxy positional isomer is specifically required for downstream β-adrenergic pharmacology; the 5-hydroxy analog (CAS 1935892-78-6) yields structurally distinct products with altered receptor-binding geometry .

Quantitative Differentiation Evidence: Tert-Butyl (7-Hydroxy-5,6,7,8-Tetrahydronaphthalen-2-YL)Carbamate Versus Closest Analogs


Orthogonal Deprotection: Acid-Labile Boc Cleavage (TFA) vs. Hydrogenolytic Cbz Cleavage (H₂/Pd-C) for 2-Amino-7-Hydroxytetralin Scaffolds

The Boc protecting group on this compound is quantitatively cleaved under mild acidolysis (trifluoroacetic acid or HCl at 0–25 °C, typically <2 h), whereas the corresponding Cbz analog (benzyl carbamate) requires catalytic hydrogenation (H₂ over Pd/C) for deprotection [1][2]. This distinction is explicitly codified in US Patents 5,312,961 and 5,159,103, which teach that for 2-amino-7-hydroxytetralin derivatives, 'the Boc group is removed under acid conditions, by treatment with trifluoroacetic or hydrochloric acid' while 'the other N-protecting groups are removed by catalytic hydrogenation, preferably by utilizing palladium on charcoal as a catalyst' [1][2]. The acid-labile Boc pathway preserves reducible functional groups that would be compromised under hydrogenolytic conditions, a critical consideration when the downstream product contains aryl chlorides, alkenes, or other hydrogenation-sensitive moieties as found in SR-58611 (which bears a 3-chlorophenyl group) [3].

Protecting group orthogonality Solid-phase synthesis compatibility Multi-step pharmaceutical intermediate synthesis

Chemoselective N-Boc Protection in the Presence of a Free Phenolic Hydroxyl: Avoiding O-Boc Side Product Formation

In the synthesis of SR-58611, the Boc protection of 7-hydroxy-1,2,3,4-tetrahydronaphthalen-2(S)-ylamine (compound V) using Boc₂O and triethylamine selectively yields the N-Boc carbamate (compound VI) without detectable O-Boc formation at the phenolic 7-OH [1]. Attempting the same sequence with the unprotected free amine is not feasible, as direct O-alkylation with ethyl 2-bromoacetate would result in competing N-alkylation, producing intractable mixtures [2]. The Boc group's chemoselectivity exploits the higher nucleophilicity of the aliphatic amine (pKa ≈ 9.3) relative to the phenolic hydroxyl (pKa ≈ 10.0), enabling exclusive N-protection under the reported conditions (Boc₂O, Et₃N, 0 °C to rt) [3]. By contrast, the free amine (MW 163.22, LogP ~1.16, CAS 41363-00-2) requires a separate N-protection step prior to any phenolic derivatization, adding at least one synthetic transformation and associated yield loss compared to using the pre-formed Boc-carbamate directly .

Chemoselective amine protection Phenol-amine discrimination Boc₂O selectivity

Validated Synthetic Utility: Documented Key Intermediate in the Multi-Kilogram Synthesis of Clinically Studied β-Adrenergic Agents

The (S)-enantiomer of this compound (CAS 145822-55-5) is explicitly documented as an intermediate in two independent drug synthesis programs: (a) the synthesis of Amibegron (SR-58611/SR-58611A), a selective β₃-adrenoceptor agonist that reached clinical development for irritable bowel syndrome and depression, wherein the Boc-protected intermediate (VI) undergoes O-alkylation with ethyl 2-bromoacetate followed by TFA deprotection to yield the key amine intermediate (IX) [1]; and (b) the synthesis of Bedoradrine (KUR-1246/MN-221), an ultra-selective long-acting β₂-adrenoceptor agonist investigated in Phase II clinical trials for preterm labor and acute asthma [2]. By contrast, the 5-hydroxy positional isomer (CAS 1935892-78-6) lacks documented utility in any clinically studied drug synthesis program, and the 7-methoxy analog (tert-butyl (7-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate) requires an additional demethylation step (48% HBr, reflux) to liberate the phenolic OH, introducing harsh conditions and yield loss [1].

β-adrenergic agonist synthesis Phenylethanolaminotetralin GMP intermediate Drug substance manufacturing

Physicochemical Differentiation from the Free Amine: Molecular Weight, Lipophilicity, and Solubility Profile for Extractive Workup

The Boc protection increases molecular weight from 163.22 Da (free amine, C₁₀H₁₃NO) to 263.33 Da (Boc-carbamate, C₁₅H₂₁NO₃), a gain of 100.11 Da, and raises the computed LogP from approximately 1.16–1.91 (free amine) to 2.5 (Boc-carbamate, XLogP3) [1]. This ~1.0–1.3 LogP unit increase translates to roughly a 10- to 20-fold increase in octanol/water partition coefficient, substantially improving organic-phase extractability during aqueous workup and facilitating chromatographic purification (silica gel, hexane/EtOAc gradients) [2]. The free amine exists as a crystalline solid but is susceptible to oxidative discoloration upon prolonged storage at ambient temperature, whereas the Boc-carbamate is reported stable under long-term cool, dry storage conditions by multiple suppliers . These differences directly impact the practicality of multi-step synthesis, where predictable phase behavior and bench-top stability are critical for reproducible scale-up.

LogP-driven extraction Phase-transfer purification Intermediate handling and storage

Positional Isomer Specificity: The 7-Hydroxy Substituent Is Required for β-Adrenergic Pharmacophore Activity in Downstream Products

Structure-activity relationship studies on phenylethanolaminotetralins consistently demonstrate that the 7-hydroxy (or 7-alkoxy) substitution pattern is essential for atypical β-adrenoceptor agonist activity. The Cecchi et al. (1994) study synthesized and evaluated multiple stereoisomers of phenylethanolaminotetralins and established that the 7-substituted tetralin core, when combined with the (S)-configuration at the 2-amino position, yields compounds with nanomolar potency at β₃-adrenoceptors [1]. The 5-hydroxy positional isomer (CAS 1935892-78-6) produces a different spatial orientation of the hydroxyl group relative to the amine-bearing carbon, which fundamentally alters the pharmacophoric geometry required for receptor binding . The 7-keto analog (7-oxo derivative) lacks the hydrogen-bond donor capacity of the hydroxyl and is not reported as an intermediate in any approved drug synthesis. The 1-position isomer (CAS 1254716-32-9) relocates the carbamate to a different ring carbon, producing a distinct scaffold with no documented role in β-adrenergic drug synthesis .

Positional isomer SAR β-adrenoceptor pharmacophore Phenylethanolaminotetralin structure-activity relationship

Optimal Procurement and Deployment Scenarios for Tert-Butyl (7-Hydroxy-5,6,7,8-Tetrahydronaphthalen-2-YL)Carbamate Based on Verified Evidence


GMP Intermediate Manufacturing for Phenylethanolaminotetralin Drug Substances (SR-58611/Amibegron and Bedoradrine Analogs)

This compound is the validated N-protected intermediate for synthesizing atypical β-adrenoceptor agonists. The Boc group enables chemoselective O-alkylation at the 7-phenolic position (using ethyl bromoacetate/K₂CO₃) without competing N-alkylation, followed by mild TFA-mediated Boc deprotection to reveal the free amine for subsequent epoxide coupling [1]. This two-step sequence (O-alkylation → N-deprotection) from the Boc-carbamate has been demonstrated at preparative scale in the synthesis of Amibegron and is directly transferable to analog programs targeting β₂- or β₃-adrenoceptors [1][2].

Multi-Step Synthesis Requiring Orthogonal N-Protection with Acid-Labile Cleavage Compatibility

In synthetic sequences where the final target contains hydrogenation-sensitive functional groups (e.g., aryl chlorides, benzylic ethers, alkenes, or nitro groups), the Boc group offers a decisive advantage over Cbz or benzyl-based N-protecting groups [3]. The TFA-mediated Boc deprotection proceeds quantitatively at ambient temperature without affecting aryl chloride substituents, as demonstrated in the SR-58611 synthesis where the 3-chlorophenyl moiety is retained through multiple synthetic steps [1]. This orthogonality is critical when designing convergent synthetic routes that must preserve sensitive pharmacophoric elements.

Scaffold-Diversification Libraries for β-Adrenergic and Related GPCR Target Programs

The Boc-protected 7-hydroxy-tetralin scaffold serves as a privileged starting point for diversity-oriented synthesis of GPCR-targeted compound libraries. The free 7-OH permits parallel O-alkylation or Mitsunobu reactions with diverse electrophiles, while the Boc-protected amine remains inert until deliberately deprotected, enabling a modular 'protect-deprotect-functionalize' strategy [2][3]. The 7-OH position is specifically validated for β-adrenergic pharmacology, providing a structurally pre-validated entry point for hit-to-lead optimization campaigns [1].

Process Chemistry Scale-Up Where Predictable Phase Partitioning Reduces Purification Costs

The increased lipophilicity of the Boc-carbamate (XLogP3 2.5 vs. ~1.2–1.9 for the free amine) enables efficient extractive workup using standard organic solvents (EtOAc, CH₂Cl₂, MTBE) after aqueous quenching [4]. This physicochemical differentiation translates to reduced solvent volumes, faster phase separation, and cleaner crude products in process-scale operations. The compound's documented stability under long-term cool, dry storage further supports its use in campaign-based manufacturing where intermediate inventory management is critical .

Quote Request

Request a Quote for Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.